

# Aticaprant Clinical Trials: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive analysis of the clinical trial results for **Aticaprant**, a selective kappa-opioid receptor (KOR) antagonist investigated for the treatment of Major Depressive Disorder (MDD). The following information is intended to help researchers interpret the negative or inconclusive outcomes of the **Aticaprant** clinical trial program and to offer troubleshooting guidance for future experimental designs.

### Frequently Asked Questions (FAQs)

Q1: What was the rationale behind developing **Aticaprant** for Major Depressive Disorder?

A1: **Aticaprant** was developed to target the kappa-opioid receptor (KOR), a key component of the endogenous opioid system.[1] The rationale stemmed from the hypothesis that hyperactivity of the dynorphin/KOR system contributes to the negative affective states and anhedonia (the inability to feel pleasure) often seen in depression. By blocking the KOR, **Aticaprant** was expected to alleviate these core symptoms of MDD.[1][2] Preclinical studies in animal models of depression showed that **Aticaprant** had antidepressant-like effects.[3]

Q2: What were the key findings from the Phase 2 clinical trial for **Aticaprant**?

A2: The Phase 2 trial (NCT03559192) for **Aticaprant** as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressants showed a statistically significant, albeit modest, improvement in the primary endpoint.[1][4] Specifically, there was a



2.1-point greater reduction in the Montgomery-Åsberg Depression Rating Scale (MADRS) score for the **Aticaprant** group compared to placebo.[1] However, the trial failed to show significant improvements in several secondary endpoints, including measures of anhedonia (Snaith-Hamilton Pleasure Scale - SHAPS), global illness severity (CGI-S), and anxiety (HAM-A).[1]

Q3: Why was the Phase 3 clinical trial program for Aticaprant discontinued?

A3: The Phase 3 program, known as VENTURA, which consisted of five separate studies, was discontinued due to a lack of efficacy.[2][5] Johnson & Johnson, the developer, announced that the trials did not meet their primary endpoints for improving depressive symptoms in the target patient population.[2][5][6] While specific quantitative data from the Phase 3 trials have not been publicly released, the overall conclusion was that **Aticaprant** did not demonstrate a sufficient therapeutic benefit over placebo in this larger patient population.[6][7]

Q4: Were there any safety concerns with **Aticaprant** in the clinical trials?

A4: Across both the Phase 2 and the discontinued Phase 3 trials, **Aticaprant** was reported to be safe and well-tolerated.[2][3] In the Phase 2 study, the incidence of adverse events was similar between the **Aticaprant** and placebo groups, with headache, diarrhea, and nasopharyngitis being the most commonly reported. The discontinuation of the Phase 3 program was not due to safety issues.[6]

### **Troubleshooting Guide for Experimental Design**

Interpreting the discrepancy between the Phase 2 and Phase 3 results of **Aticaprant** requires a critical evaluation of the experimental design and potential confounding factors. Below are key areas for consideration in future research on KOR antagonists for MDD.

### **Patient Population & Heterogeneity**

- Issue: The modest effect in Phase 2 and failure in Phase 3 could suggest that KOR
  antagonists are only effective in a specific sub-population of patients with MDD. The broad
  inclusion criteria in Phase 3 may have diluted this potential effect.
- Troubleshooting:



- Biomarker Stratification: Future studies should consider incorporating biomarkers to identify patients with a hyperactive dynorphin/KOR system. This could involve cerebrospinal fluid (CSF) analysis of dynorphin levels or functional neuroimaging to assess KOR availability and function.
- Anhedonia as a Primary Focus: While the VENTURA program targeted patients with anhedonia, future trials could refine this by focusing on specific subtypes of anhedonia (e.g., motivational vs. consummatory) and using more sensitive and objective measures beyond self-report scales.

### **Placebo Response**

- Issue: A high placebo response rate is a common challenge in antidepressant trials and may have contributed to the failure to demonstrate a significant drug-placebo difference in the Phase 3 studies.
- Troubleshooting:
  - Centralized Raters and Rigorous Training: Employing a centralized group of highly trained and calibrated raters for efficacy assessments can help reduce inter-rater variability and minimize placebo response.
  - Lead-in Period Design: The design of the placebo lead-in period is crucial. The duration and criteria for identifying placebo responders should be carefully optimized to enrich the study population with true non-responders.

### **Dosing and Target Engagement**

- Issue: While positron emission tomography (PET) imaging has shown high KOR occupancy at the doses used, the optimal dosing strategy for sustained clinical efficacy remains a question.[8]
- Troubleshooting:
  - Dose-Ranging Studies: More extensive dose-ranging studies in the target patient population could help determine the optimal dose and dosing frequency to achieve a



- sustained therapeutic effect without inducing receptor adaptations that might blunt the response over time.
- Correlating Occupancy with Clinical Response: Future trials should aim to correlate the degree of KOR occupancy with clinical outcomes on an individual patient level to establish a clear exposure-response relationship.

### **Data Presentation**

Table 1: Summary of Aticaprant Phase 2 Trial (NCT03559192) Efficacy Results

| Outcome Measure             | Aticaprant Group   | Placebo Group | Difference (p-value)            |
|-----------------------------|--------------------|---------------|---------------------------------|
| Primary Endpoint            |                    |               |                                 |
| Change in MADRS Total Score | -2.1 (p = 0.04)[1] | _             |                                 |
| Secondary Endpoints         |                    | -             |                                 |
| Change in SHAPS<br>Score    | Not Specified      | Not Specified | No significant difference[1]    |
| Change in CGI-S<br>Score    | Not Specified      | Not Specified | No significant difference[1]    |
| Change in HAM-A<br>Score    | Not Specified      | Not Specified | No significant difference[1]    |
| Change in SMDDS<br>Score    | Not Specified      | Not Specified | No significant<br>difference[1] |

Table 2: Summary of Aticaprant Phase 3 VENTURA Program Status

| Study Identifier            | Status       | Reason for<br>Discontinuation |
|-----------------------------|--------------|-------------------------------|
| VENTURA Program (5 studies) | Discontinued | Lack of Efficacy[2][5]        |



# Experimental Protocols Aticaprant Phase 2 Study (NCT03559192) Design

- Objective: To evaluate the efficacy and safety of Aticaprant as an adjunctive treatment for MDD in patients with an inadequate response to a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).
- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: 181 adults with a diagnosis of MDD who were partial responders to their current antidepressant medication.[1]
- Intervention:
  - Aticaprant 10 mg once daily.
  - Placebo once daily.
- Duration: 6 weeks of treatment.[1]
- Primary Outcome Measure: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.[1]
- Key Secondary Outcome Measures: Changes in the Snaith-Hamilton Pleasure Scale
  (SHAPS), Clinical Global Impression-Severity (CGI-S), Hamilton Anxiety Rating Scale (HAM-A), and the self-rated Montgomery-Åsberg Depression Rating Scale (SMDDS).[1]

## Aticaprant Phase 3 VENTURA Program Design (General Overview)

- Objective: To confirm the efficacy and safety of Aticaprant as an adjunctive treatment for MDD in a larger patient population.
- Study Design: The program included five randomized, double-blind, placebo-controlled Phase 3 studies.[2]







- Patient Population: Adults with MDD who had an inadequate response to current antidepressant therapy.[2]
- Intervention: Aticaprant as an add-on to ongoing antidepressant treatment.[2]
- Primary Outcome Measure: Improvement in depressive symptoms.

### **Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. One of J&J's blockbuster depression hopes has flamed out | pharmaphorum [pharmaphorum.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrialsarena.com [clinicaltrialsarena.com]
- 6. biospace.com [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. en.wikipedia.org [en.wikipedia.org]
- To cite this document: BenchChem. [Aticaprant Clinical Trials: A Technical Support Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605669#interpreting-negative-clinical-trial-results-for-aticaprant]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com